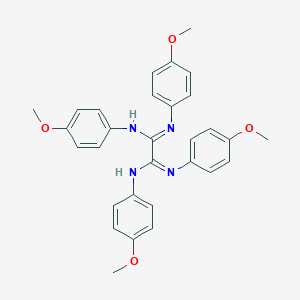
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PIPER is a heterocyclic compound that contains two nitrogen atoms in its structure, making it an important building block for various organic synthesis reactions. In
Mecanismo De Acción
The mechanism of action of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. This compound may also inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, making it easy to work with in the lab. However, this compound has some limitations for use in lab experiments, such as its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
Direcciones Futuras
There are several future directions for research on 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione. One area of research could be the development of new drugs for the treatment of cancer using this compound as a starting point. Another area of research could be the investigation of the mechanism of action of this compound and its effects on various cellular processes. Additionally, further research could be done to explore the potential applications of this compound in other fields of science, such as materials science and catalysis.
In conclusion, this compound is a unique and promising compound that has gained significant attention in scientific research. Its potential applications in the development of new drugs for cancer treatment, as well as its other biochemical and physiological effects, make it an important area of research for the future. Further investigation into the synthesis, mechanism of action, and potential applications of this compound could lead to important breakthroughs in various fields of science.
Métodos De Síntesis
The synthesis of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione involves the reaction between 4-nitrophenylhydrazine and 1,4-benzoquinone in the presence of a catalyst such as zinc dust. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound as the final product. The yield of this compound can be improved by optimizing the reaction conditions such as the temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for further drug development. In addition, this compound has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propiedades
Fórmula molecular |
C28H20N4O2 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1,4-diphenyl-5,6-bis(phenylimino)piperazine-2,3-dione |
InChI |
InChI=1S/C28H20N4O2/c33-27-28(34)32(24-19-11-4-12-20-24)26(30-22-15-7-2-8-16-22)25(29-21-13-5-1-6-14-21)31(27)23-17-9-3-10-18-23/h1-20H |
Clave InChI |
ZWNJGNCJOKAGTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)N(C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)N(C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)



![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)
![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)

![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307145.png)
![4-methyl-N-(2-[(4-methylphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307146.png)

![Ethyl 4-({2-[4-(ethoxycarbonyl)anilino]-2-oxoethanethioyl}amino)benzoate](/img/structure/B307148.png)
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-sulfanylideneethanethioyl]amino]benzoate](/img/structure/B307149.png)